molecular formula C11H7BrN2O4 B5839451 5-bromo-N-(3-nitrophenyl)furan-2-carboxamide

5-bromo-N-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B5839451
M. Wt: 311.09 g/mol
InChI Key: CQVIANVPZYKEAW-UHFFFAOYSA-N
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Description

5-bromo-N-(3-nitrophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, which is further connected to a 3-nitrophenyl group

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

    N,N’-dicyclohexylcarbodiimide (DCC): Coupling agent for amidation.

    Hydrogen gas and palladium catalyst: For reduction reactions.

Major Products:

    Substitution Products: Various substituted furan derivatives.

    Reduction Products: Amino derivatives of the original compound.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(3-nitrophenyl)furan-2-carboxamide is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups (bromine, nitro, and carboxamide). These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Properties

IUPAC Name

5-bromo-N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O4/c12-10-5-4-9(18-10)11(15)13-7-2-1-3-8(6-7)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVIANVPZYKEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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